2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
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Overview
Description
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is an organic compound with the CAS Number: 1803606-19-0 . It has a molecular weight of 177.63 . The IUPAC name for this compound is this compound . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2.ClH/c9-6-7(2-4-10-6)1-3-8-5-7;/h8H,1-5H2;1H
. The SMILES representation is C1CNCC12CCOC2=O.Cl
. Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthetic Strategies : The synthesis of spiroaminals, including 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, involves various strategies to construct their complex spirocyclic frameworks. These compounds, due to their challenging synthetic routes and unique structures, are of great interest in organic chemistry and drug discovery (Sinibaldi & Canet, 2008).
Antimicrobial Applications : Synthesis of bispiroheterocyclic systems has shown that compounds derived from this compound can exhibit antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Al-Ahmadi, 1996).
Biological Activities and Potential Applications
Anticancer Properties : Research has led to the synthesis of novel derivatives with the potential for anticancer activity. This includes the development of compounds that may induce apoptosis through mitochondrial disruption, highlighting the compound's role in discovering new therapeutic agents for cancer treatment (Yugandhar et al., 2015).
Muscarinic Activity : Spiro compounds related to this compound have been evaluated for their in vitro muscarinic activity, suggesting their potential in treating cognitive deficits associated with diseases like Alzheimer's (Wu et al., 1995).
Angiogenesis Inhibition : A novel angiogenesis inhibitor, Azaspirene, with a similar spirocyclic structure, has been identified. This compound inhibits endothelial migration induced by vascular endothelial growth factor, presenting a new avenue for therapeutic development in diseases where angiogenesis plays a critical role (Asami et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6-7(2-4-10-6)1-3-8-5-7;/h8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGINWMUIJHKRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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